molecular formula C12H26 B14475113 3-Ethyl-2,2,3,4,4-pentamethylpentane CAS No. 66576-21-4

3-Ethyl-2,2,3,4,4-pentamethylpentane

Cat. No.: B14475113
CAS No.: 66576-21-4
M. Wt: 170.33 g/mol
InChI Key: IZNAUALMSCRPBS-UHFFFAOYSA-N
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Description

3-Ethyl-2,2,3,4,4-pentamethylpentane is a highly branched alkane with the molecular formula C₁₂H₂₆, derived from pentane with ethyl and methyl substituents at positions 2, 3, and 2. Its steric congestion arises from multiple methyl and ethyl groups on adjacent carbons, leading to unique thermodynamic and physicochemical properties. This compound is structurally analogous to other branched alkanes, such as 2,2,3,3,4-pentamethylpentane and 3-ethyl-2,2,3,4-tetramethylpentane, but differs in substituent placement and branching density.

Properties

CAS No.

66576-21-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2,2,3,4,4-pentamethylpentane

InChI

InChI=1S/C12H26/c1-9-12(8,10(2,3)4)11(5,6)7/h9H2,1-8H3

InChI Key

IZNAUALMSCRPBS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,2,3,4,4-pentamethylpentane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an alkane in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbon molecules into smaller, branched alkanes. Catalysts such as zeolites are commonly used to facilitate these reactions under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2,3,4,4-pentamethylpentane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Halogenation using reagents like chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.

Major Products Formed

    Halogenation: The major products are haloalkanes, where one or more hydrogen atoms are replaced by halogen atoms.

    Oxidation: The oxidation of this compound can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.

Scientific Research Applications

3-Ethyl-2,2,3,4,4-pentamethylpentane has several applications in scientific research:

    Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.

    Biology: Its interactions with biological membranes and proteins are studied to understand the effects of branched hydrocarbons on biological systems.

    Medicine: Research into its potential as a solvent or carrier for drug delivery systems is ongoing.

    Industry: It is used in the formulation of specialty fuels and lubricants due to its stability and low reactivity.

Mechanism of Action

As a hydrocarbon, 3-Ethyl-2,2,3,4,4-pentamethylpentane does not have a specific mechanism of action in biological systems. its physical properties, such as hydrophobicity and molecular size, influence its interactions with other molecules. In industrial applications, its branched structure contributes to its effectiveness as a fuel additive by improving combustion efficiency and reducing engine knocking.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include:

Compound Name Molecular Formula Branching Pattern CAS Number Molecular Weight (g/mol)
3-Ethyl-2,2,3,4,4-pentamethylpentane C₁₂H₂₆ Ethyl at C3; methyl at C2, C3, C4 Not explicitly provided ~170.34*
2,2,3,3,4-Pentamethylpentane C₁₀H₂₀ Methyl at C2, C3 (two each), C4 Not provided 142.28
3-Ethyl-2,2,3,4-tetramethylpentane C₁₁H₂₄ Ethyl at C3; methyl at C2 (two), C3, C4 61868-93-7 156.31
2,2,3-Trimethyl-3-ethylpentane C₁₀H₂₂ Ethyl and three methyl groups at C2, C3 52897-17-3 142.28

*Calculated based on formula.

Key Observations :

  • Increasing methyl/ethyl substitution raises molecular weight and steric hindrance.
  • Ethyl groups introduce longer alkyl chains, affecting van der Waals interactions and boiling points.

Thermodynamic Properties: Enthalpy of Formation

Group contribution (GC) models predict enthalpy of formation (ΔHf°) with varying accuracy for branched alkanes:

Compound Name Experimental ΔHf° (kJ/mol) GC Model Deviation (kJ/mol) Notes
2,2,3-Trimethyl-3-ethylpentane - +3.4 Within chemical accuracy (±4 kJ/mol).
2,2,3,3,4-Pentamethylpentane - +17.0 Severe deviation due to steric congestion.
This compound* - ~1.7 Minimal deviation vs. positional isomer .

Insights :

  • Compounds with substituents on non-adjacent carbons (e.g., 2,2,5,5-tetramethylhexane) show smaller deviations (±1.69 kJ/mol) .
  • Neighboring substituents (e.g., 2,2,3,3,4-pentamethylpentane) disrupt GC model accuracy due to unaccounted steric strain .

Solubility and Partitioning: Abraham Model Parameters

Abraham solute descriptors (log $ P $, solubility) for branched alkanes:

Compound Name $ E $ (Excess molar refraction) $ S $ (Polarity) Source
2,2,3,4,4-Pentamethylpentane 4.270 3.509
2,4-Dimethyl-4-ethylhexane 4.265 3.505
3,5-Dimethyloctane 4.259 3.499

Trends :

  • Higher branching correlates with increased $ E $ and $ S $, suggesting greater hydrophobicity and reduced solubility in polar solvents.
  • Ethyl groups marginally elevate $ E $ compared to methyl-only analogs.

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